N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
Description
N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a bromophenyl group and a dimethoxybenzazepine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C20H19BrN2O4 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |
InChI |
InChI=1S/C20H19BrN2O4/c1-26-17-8-13-6-7-23(20(25)10-14(13)9-18(17)27-2)12-19(24)22-16-5-3-4-15(21)11-16/h3-9,11H,10,12H2,1-2H3,(H,22,24) |
InChI Key |
OFQMQEKCFKTATM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps:
-
Formation of the Benzazepine Core: : The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine and a suitable aldehyde or ketone. This step often requires acidic or basic conditions to facilitate the cyclization process.
-
Introduction of the Bromophenyl Group: : The bromophenyl group is introduced via a substitution reaction. This can be achieved by reacting the benzazepine intermediate with a brominated phenyl derivative under conditions that promote nucleophilic substitution.
-
Acetylation: : The final step involves the acetylation of the amine group on the benzazepine ring. This is typically done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated benzazepine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
- N-(3-fluorophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
Uniqueness
N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.
Biological Activity
N-(3-bromophenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a bromophenyl group and a benzazepine moiety. Its molecular formula is , with a molecular weight of approximately 396.25 g/mol. The presence of methoxy groups contributes to its lipophilicity, which may enhance its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzazepine derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzazepine Derivative A | MDA-MB-231 (Breast) | 10 | Apoptosis induction |
| Benzazepine Derivative B | PC-3 (Prostate) | 5 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that the presence of halogenated phenyl groups enhances the antimicrobial activity by disrupting bacterial cell membranes .
Table 2: Antimicrobial Activity Results
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(3-bromophenyl)-2-(7,8-dimethoxy...) | Staphylococcus aureus | 15 µg/mL |
| N-(3-bromophenyl)-2-(7,8-dimethoxy...) | Escherichia coli | 20 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : The methoxy groups may facilitate the generation of reactive oxygen species (ROS), leading to cellular damage in cancerous cells.
- Modulation of Gene Expression : Some derivatives have been found to alter the expression levels of genes associated with apoptosis and cell survival.
Case Studies
- Study on Breast Cancer Cells : A recent study evaluated the effects of N-(3-bromophenyl)-2-(7,8-dimethoxy...) on MDA-MB-231 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with accompanying morphological changes consistent with apoptosis .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties against Staphylococcus aureus and E. coli. The compound exhibited promising results with MIC values indicating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
